molecular formula C9H5NOS B8571278 8H-Thieno[2,3-b]pyrrolidine-8-one

8H-Thieno[2,3-b]pyrrolidine-8-one

Cat. No. B8571278
M. Wt: 175.21 g/mol
InChI Key: KMEIZAJBOLMJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627203

Procedure details

This compound can also be obtained by using N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]morpholine (Preparation 12) and N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine (Preparation 13) as starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:10]=[CH:9][S:8][C:7]=2[C:11](N2CCOCC2)=[O:12])[CH:5]=[CH:4][CH:3]=[CH:2]1.N1(C2C=CSC=2C(N2CCCCC2)=O)C=CC=C1>>[S:8]1[C:7]2[C:11](=[O:12])[C:5]3[N:1]([CH:2]=[CH:3][CH:4]=3)[C:6]=2[CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C1=C(SC=C1)C(=O)N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C1=C(SC=C1)C(=O)N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound can also be obtained

Outcomes

Product
Name
Type
Smiles
S1C=CC2=C1C(C=1N2C=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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